Olodanrigan sodium
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Olodanrigan sodium involves multiple steps, starting from the appropriate isoquinoline derivatives. The key steps include:
Formation of the Isoquinoline Core: This involves the cyclization of suitable precursors under acidic or basic conditions.
Functionalization: Introduction of functional groups such as methoxy and phenylmethoxy groups through nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the isoquinoline derivative with a diphenylacetyl chloride under basic conditions to form the desired product
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes:
Optimization of Reaction Conditions: Using catalysts and solvents that enhance yield and purity.
Purification: Employing techniques such as recrystallization and chromatography to ensure high purity of the final product
Chemical Reactions Analysis
Types of Reactions: Olodanrigan sodium undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially for introducing or modifying functional groups
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, acids, and bases
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Olodanrigan sodium has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study receptor-ligand interactions.
Biology: Investigated for its effects on cellular signaling pathways.
Medicine: Potential therapeutic agent for treating neuropathic pain and other related conditions.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
Mechanism of Action
Olodanrigan sodium exerts its effects by antagonizing the angiotensin II type 2 receptor. This receptor is involved in various cellular processes, including vasoconstriction and pain signaling. By blocking this receptor, this compound inhibits the activation of downstream signaling pathways such as p38 and p42/p44 MAPK, leading to reduced neuronal hyperexcitability and pain .
Comparison with Similar Compounds
Losartan: Another angiotensin II receptor antagonist but targets type 1 receptor.
Valsartan: Similar to Losartan, it targets the type 1 receptor.
Irbesartan: Also targets the type 1 receptor and is used for treating hypertension
Uniqueness of Olodanrigan Sodium: this compound is unique in its high selectivity for the angiotensin II type 2 receptor, making it particularly effective for neuropathic pain without affecting blood pressure, unlike other angiotensin receptor antagonists .
Properties
CAS No. |
1316755-17-5 |
---|---|
Molecular Formula |
C32H29NNaO5 |
Molecular Weight |
530.6 g/mol |
IUPAC Name |
sodium;(3S)-2-(2,2-diphenylacetyl)-6-methoxy-5-phenylmethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylate |
InChI |
InChI=1S/C32H29NO5.Na/c1-37-28-18-17-25-20-33(31(34)29(23-13-7-3-8-14-23)24-15-9-4-10-16-24)27(32(35)36)19-26(25)30(28)38-21-22-11-5-2-6-12-22;/h2-18,27,29H,19-21H2,1H3,(H,35,36);/t27-;/m0./s1 |
InChI Key |
SGCPHTRAUCIISX-YCBFMBTMSA-N |
SMILES |
COC1=C(C2=C(CN(C(C2)C(=O)[O-])C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C=C1)OCC5=CC=CC=C5.[Na+] |
Isomeric SMILES |
COC1=C(C2=C(CN([C@@H](C2)C(=O)O)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C=C1)OCC5=CC=CC=C5.[Na] |
Canonical SMILES |
COC1=C(C2=C(CN(C(C2)C(=O)O)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C=C1)OCC5=CC=CC=C5.[Na] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
EMA401; EMA-401; EMA 401; EMA401 sodium; PD-126055; PD 126055; PD126055; Olodanrigan sodium. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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